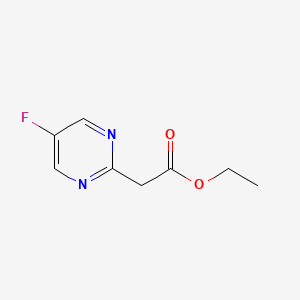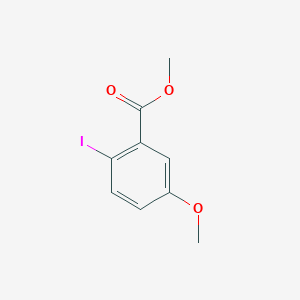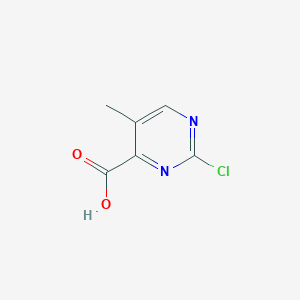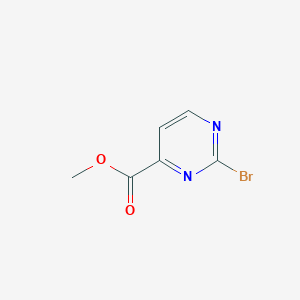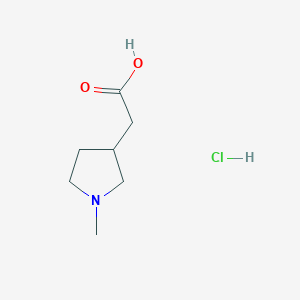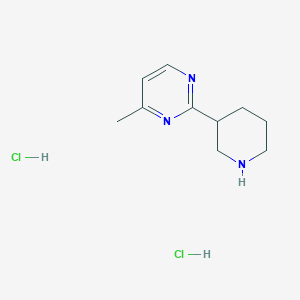
4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which might be related to the synthesis of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride”, has been discussed in a paper . The paper mentions that the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride” can be found in databases like PubChem . The compound has a molecular formula of C10H17Cl2N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride” can be found in databases like PubChem . The compound has a molecular formula of C10H17Cl2N3 .Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties : Piperidine derivatives, including compounds structurally related to 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride, have been studied for their properties in corrosion inhibition. These compounds exhibit adsorption behaviors on metal surfaces, which is useful in preventing corrosion, particularly on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities : Piperidine derivatives have demonstrated potential in inhibiting in vivo angiogenesis, as evaluated using the chick chorioallantoic membrane model. Additionally, these compounds have shown DNA cleavage abilities, suggesting their potential use in anticancer treatments due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis Methods : Research has been conducted on the synthesis of 2-amino-4-heteroarylpyrimidines, which include pendant piperidine functionality. Such studies focus on efficient and versatile methods for synthesis, potentially useful in the preparation of various pharmaceutical compounds (Humphries et al., 2009).
Antimicrobial Properties : Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against a range of clinically isolated microbial organisms. Such compounds have shown potent biological activities, indicating their potential use as antibacterial and antifungal agents (Thanusu et al., 2010).
Self-Assembly and H-Bonding : Piperidinium salts of pyrimidinones have been synthesized, with X-ray crystallography data confirming their ability for self-assembly and hydrogen bonding. This property is significant for developing materials with specific molecular architectures (Bararjanian et al., 2010).
Antimycobacterial Activity : Studies have shown that spiro-piperidin-4-ones, a class of compounds related to 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride, possess significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).
Propiedades
IUPAC Name |
4-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAOIMDQOHMMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



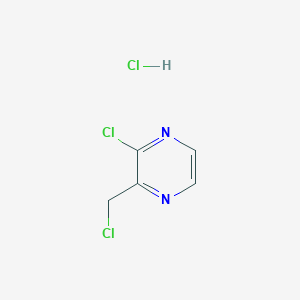
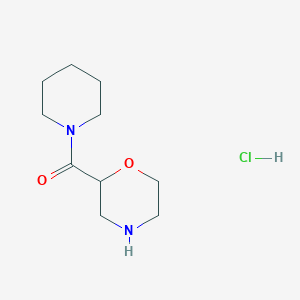
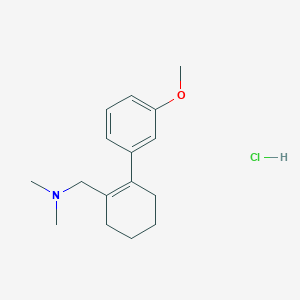
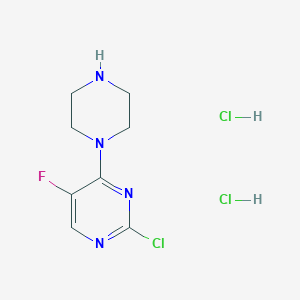
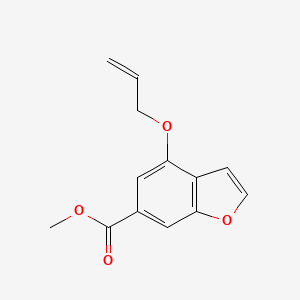
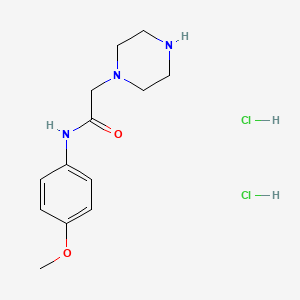
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
